

(Tetrahydropyran-4-yl)methyl bromide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)tetrahydropyran

Cat. No.: B1272162

[Get Quote](#)

An In-depth Technical Guide on the Spectral Data of (Tetrahydropyran-4-yl)methyl bromide

Compound: (Tetrahydropyran-4-yl)methyl bromide CAS Number: 125552-89-8[1][2] Molecular

Formula: C₆H₁₁BrO[1] Molecular Weight: 179.05 g/mol [1] Synonyms: 4-

(Bromomethyl)tetrahydro-2H-pyran, 4-(Bromomethyl)oxane[3][4]

This document provides a comprehensive overview of the spectral data for (Tetrahydropyran-4-yl)methyl bromide, intended for researchers, scientists, and professionals in drug development.

The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectral Data Summary

The following sections present the available and predicted spectral data for (Tetrahydropyran-4-yl)methyl bromide. Quantitative data is summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum (Experimental Data)

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The following data is based on the experimental spectrum for **4-(Bromomethyl)tetrahydropyran**^[5].

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.95	t	2H	-O-CH ₂ - (axial, C2/C6)
~3.40	d	2H	-CH ₂ -Br
~3.35	td	2H	-O-CH ₂ - (equatorial, C2/C6)
~1.90	m	1H	-CH- (C4)
~1.65	m	2H	-CH ₂ - (equatorial, C3/C5)
~1.30	qd	2H	-CH ₂ - (axial, C3/C5)

¹³C NMR Spectrum (Predicted Data)

Due to the unavailability of a direct experimental ¹³C NMR spectrum, the following chemical shifts are predicted based on the known spectrum of 4-methyltetrahydropyran and the expected deshielding effects of the bromine atom.

Chemical Shift (δ) ppm	Carbon Assignment	Rationale for Prediction
~67.5	C2, C6	Typical for carbons adjacent to the ether oxygen in a tetrahydropyran ring.
~38.0	-CH ₂ -Br	The bromine atom causes a significant downfield shift for the attached carbon.
~36.5	C4	The methine carbon at the point of substitution.
~32.0	C3, C5	Carbons beta to the ether oxygen.

Infrared (IR) Spectroscopy (Predicted Data)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table outlines the predicted characteristic absorption bands for (Tetrahydropyran-4-yl)methyl bromide.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2950 - 2850	C-H stretch	Alkane (-CH ₂ , -CH)
1470 - 1440	C-H bend	Alkane (-CH ₂)
1150 - 1050	C-O-C stretch	Ether
650 - 550	C-Br stretch	Alkyl Bromide

Mass Spectrometry (MS) (Predicted Data)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature for (Tetrahydropyran-4-yl)methyl bromide is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

m/z Ratio	Ion	Description
178/180	$[\text{C}_6\text{H}_{11}\text{BrO}]^+$	Molecular ion (M^+) and $\text{M}+2$ peaks, showing the bromine isotope pattern.
99	$[\text{C}_6\text{H}_{11}\text{O}]^+$	Loss of the bromine radical ($\cdot\text{Br}$).
81	$[\text{C}_5\text{H}_9\text{O}]^+$	Fragmentation of the ring, a common pathway for cyclic ethers[6].
79/81	$[\text{Br}]^+$	Bromine cation.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a liquid sample such as (Tetrahydropyran-4-yl)methyl bromide.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-25 mg of (Tetrahydropyran-4-yl)methyl bromide into a clean, dry vial.
 - Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Ensure the solvent is deuterated to avoid large solvent signals in the ^1H NMR spectrum[7].
 - Mix until the sample is fully dissolved, resulting in a homogeneous solution.
 - Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter[1]. The final solution height should be approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.

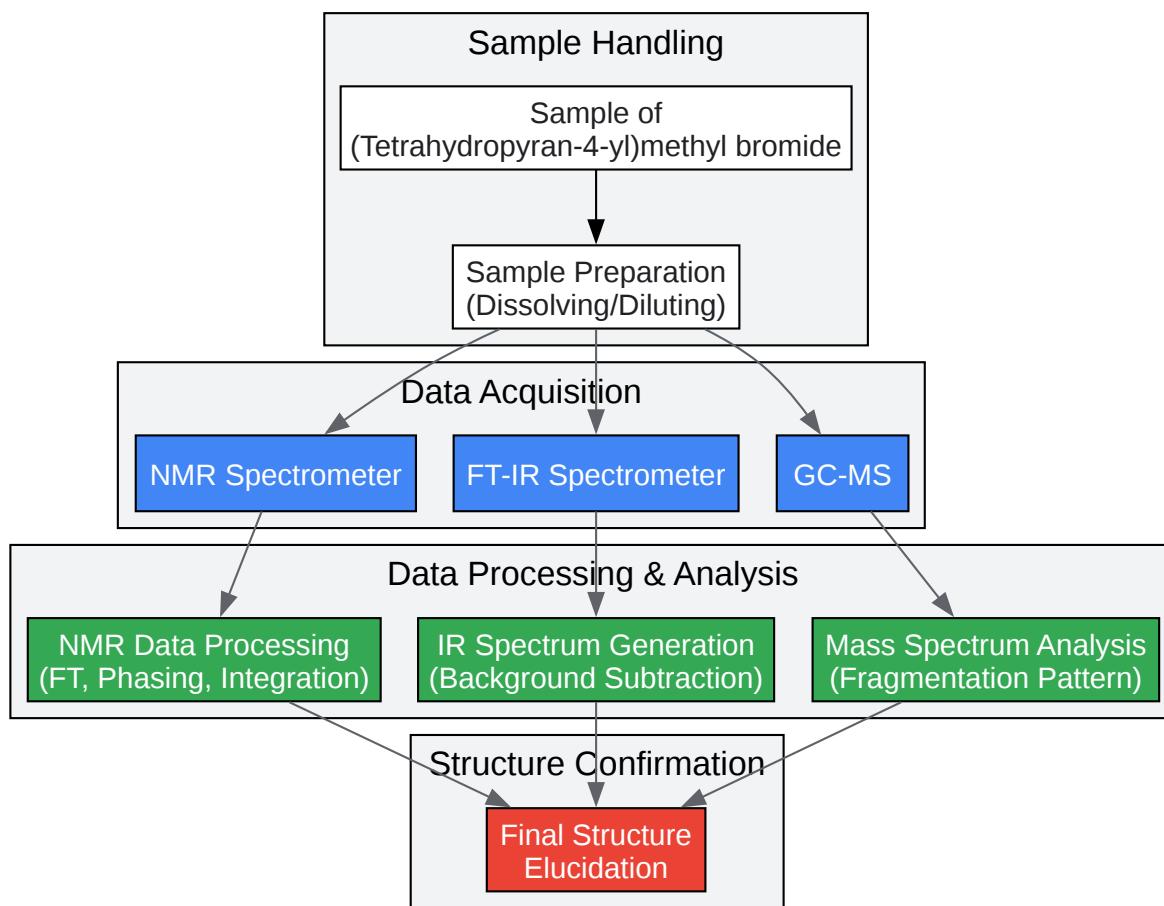
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe for the appropriate nucleus (^1H or ^{13}C)[8].
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically required[4].
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum correctly.
 - Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

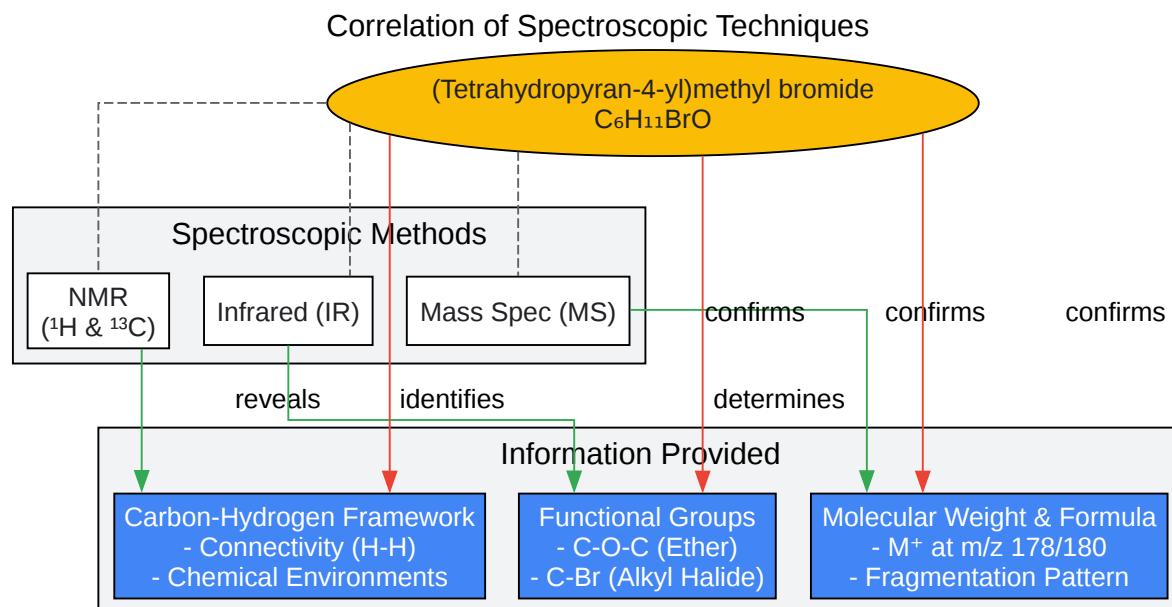
- Sample Preparation:
 - Ensure the ATR crystal (e.g., ZnSe or diamond) is clean. Record a background spectrum of the clean, empty crystal.

- Place a single drop of liquid (Tetrahydropyran-4-yl)methyl bromide directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
- Data Acquisition:
 - Lower the ATR press anvil to apply firm and consistent pressure to the sample, ensuring good contact with the crystal[9].
 - Acquire the sample spectrum. A typical scan range is 4000 cm^{-1} to 400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction if necessary.
 - Use the software's peak-picking tool to identify the wavenumbers of significant absorption bands.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)


- Sample Preparation:
 - Prepare a dilute solution of (Tetrahydropyran-4-yl)methyl bromide (e.g., $\sim 1\text{ mg/mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation and Data Acquisition:
 - Gas Chromatograph (GC):
 - Inject a small volume (e.g., $1\text{ }\mu\text{L}$) of the prepared solution into the GC injection port.
 - The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

- Mass Spectrometer (MS):
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the removal of an electron to form a positively charged molecular ion (radical cation)[10]. This high energy often causes the molecular ion to fragment.
 - Mass Analyzer: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio[3].
 - Detector: The separated ions are detected, and their abundance is recorded.
- Data Processing:
 - The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak (M^+) and the characteristic $M+2$ peak to confirm the molecular weight and the presence of bromine.
 - Analyze the fragmentation pattern to gain structural information.


Visualizations

The following diagrams illustrate the logical workflows and relationships in the spectroscopic analysis of (Tetrahydropyran-4-yl)methyl bromide.

Workflow for Spectroscopic Structure Elucidation

[Click to download full resolution via product page](#)

Fig 1. General experimental workflow for spectral analysis.

[Click to download full resolution via product page](#)

Fig 2. Interrelation of data from different spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Bromomethyl)tetrahydropyran | 125552-89-8 [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. 4-(Bromomethyl)tetrahydro-2H-pyran | 125552-89-8 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 4-(Bromomethyl)tetrahydro-2H-pyran | 125552-89-8 | TCI AMERICA [tcichemicals.com]

- 5. 4-(Bromomethyl)tetrahydropyran(125552-89-8) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Methyl-tetrahydropyran [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Carbon tetrabromide(558-13-4) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [(Tetrahydropyran-4-yl)methyl bromide spectral data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272162#tetrahydropyran-4-yl-methyl-bromide-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1272162#tetrahydropyran-4-yl-methyl-bromide-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com